molecular formula C22H25N2O6P B11409253 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11409253
M. Wt: 444.4 g/mol
InChI Key: YDQOYUSBECVLTL-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under suitable conditions, such as the presence of a base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The phosphonate ester can undergo nucleophilic substitution reactions to form different phosphonate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinone derivatives, while reduction of the oxazole ring would yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the benzodioxole and oxazole moieties suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Industry

In industry, DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can be used in the production of advanced materials. Its phosphonate ester group allows for the formation of strong bonds with metal ions, making it useful in the development of metal-organic frameworks or as a ligand in catalysis.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. The phosphonate ester group can chelate metal ions, potentially inhibiting metalloenzymes or altering metal ion homeostasis in cells.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE: shares similarities with other benzodioxole-containing compounds, such as safrole and piperonal.

    Oxazole derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole are structurally related due to the presence of the oxazole ring.

Uniqueness

What sets DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE apart is the combination of the benzodioxole, oxazole, and phosphonate ester moieties in a single molecule

Properties

Molecular Formula

C22H25N2O6P

Molecular Weight

444.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H25N2O6P/c1-4-28-31(25,29-5-2)22-21(30-20(24-22)17-9-6-15(3)7-10-17)23-13-16-8-11-18-19(12-16)27-14-26-18/h6-12,23H,4-5,13-14H2,1-3H3

InChI Key

YDQOYUSBECVLTL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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